molecular formula C12H20ClNO2 B1478996 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2098071-56-6

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No. B1478996
CAS RN: 2098071-56-6
M. Wt: 245.74 g/mol
InChI Key: ZOZQFAFCCOXXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, commonly referred to as CMP-6, is a synthetic molecule that has recently gained attention in the scientific community due to its potential applications in laboratory experiments. CMP-6 is a chiral molecule, meaning that it has two non-superimposable mirror images. This property makes it of particular interest to scientists as it can be used to study the effects of chirality on biological systems. As a result, CMP-6 has been studied extensively in recent years and has been found to have a variety of potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The presence of a chloro group and a ketone in the compound suggests that it could be explored for antimicrobial properties. Similar structures have shown different biological activities, such as antibacterial and antifungal effects . Research could focus on synthesizing derivatives and testing them against a range of pathogens.

Analytical Chemistry: NMR Spectroscopy Studies

Given its complex structure, this compound could be used in nuclear magnetic resonance (NMR) spectroscopy studies to understand the behavior of similar bicyclic systems . This could aid in the structural elucidation of new organic compounds.

Antioxidant Research

Compounds with a similar structure have been evaluated for their antioxidant properties, such as the inhibition of lipid peroxidation . This compound could be studied for its potential to protect cells from oxidative stress.

Molecular Design: Polysaccharide Analogues

The bicyclic structure of the compound provides an interesting framework for the design of polysaccharide analogues with physiological activities . Research could explore the synthesis of these analogues and their potential biological applications.

properties

IUPAC Name

2-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)11(15)14-6-10(7-16-2)12(8-14)4-3-5-12/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZQFAFCCOXXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCC2)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 4
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 5
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.